4-(3-Ethoxyphenoxy)piperidine hydrochloride

描述

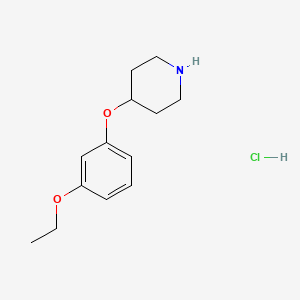

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications.

准备方法

The synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride typically involves the reaction of 3-ethoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

4-(3-Ethoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

4-(3-Ethoxyphenoxy)piperidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modulation of biological pathways and the investigation of receptor-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-(3-Ethoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting neuronal communication .

相似化合物的比较

4-(3-Ethoxyphenoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.

Matrine: A compound with antiviral and anticancer properties.

Berberine: An alkaloid with antimicrobial and antidiabetic effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to other piperidine derivatives.

生物活性

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C13H20ClNO2, and it has a molecular weight of 257.76 g/mol. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound acts as a modulator of neurotransmitter systems, which can influence cellular signaling pathways. Specifically, it has been shown to interact with:

- Neurotransmitter Receptors : Similar to other piperidine derivatives, it may affect the activity of neurotransmitter receptors, leading to alterations in neuronal communication.

- Antagonistic Properties : It exhibits antagonistic effects on certain serotonin (5-HT) and histamine (H1) receptors, which could be relevant for treating conditions like hypertension and gastrointestinal disorders .

Biological Activity Overview

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt pathway . The unique structure of 4-(3-Ethoxyphenoxy)piperidine may enhance its efficacy compared to other piperidine compounds.

- Neurological Disorders : Its modulation of neurotransmitter receptors suggests potential use in treating neurological conditions such as depression or anxiety disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Biological Activity | Key Mechanism |

|---|---|---|

| Piperine | Antioxidant, anti-inflammatory | Modulates NF-κB and PI3K/Akt pathways |

| Evodiamine | Anticancer, anti-inflammatory | Induces apoptosis |

| Berberine | Antimicrobial, antidiabetic | Affects glucose metabolism |

| Matrine | Antiviral, anticancer | Inhibits viral replication |

The distinct chemical structure of this compound may impart unique properties that differentiate it from these compounds.

Case Studies and Research Findings

A review of literature highlights several studies on the biological effects of piperidine derivatives:

- Anticancer Studies : In vitro studies demonstrated that piperidine derivatives could inhibit cancer cell proliferation by activating apoptotic pathways. For instance, treatment with related compounds led to decreased viability in various cancer cell lines .

- Neuropharmacological Effects : Research indicates that compounds similar to this compound can enhance cognitive function by modulating cholinergic activity in the brain. This effect is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 4-(3-Ethoxyphenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting piperidine with activated aryl ethers (e.g., 3-ethoxyphenoxy chloride) in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization includes controlling reaction temperature (e.g., 0–50°C), solvent selection (e.g., dichloromethane or THF), and purification via recrystallization or column chromatography. Yield improvements may require catalytic agents or inert atmospheres to prevent oxidation.

Q. How can the purity and structural integrity of this compound be assessed in academic settings?

- Methodological Answer : Purity is determined using titration (e.g., acid-base titration for hydrochloride content ) and spectroscopic methods:

- IR spectroscopy : Confirm the presence of ethoxyphenoxy (C-O-C stretch ~1250 cm⁻¹) and piperidine (N-H stretch ~3300 cm⁻¹) groups.

- HPLC/GC-MS : Quantify impurities (<2%) and verify retention time against standards.

- Elemental analysis : Validate molecular formula (e.g., C, H, N, Cl content).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 4-(3-Ethoxyphenoxy)piperidine derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions. Strategies include:

- Dose-response standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes to assess bioavailability .

- Computational modeling : Perform molecular docking to predict binding affinities to target receptors (e.g., GPCRs) and compare with experimental results .

Q. What experimental designs are suitable for probing the hydrolytic stability of the ethoxyphenoxy moiety under physiological conditions?

- Methodological Answer :

- pH-dependent studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.

- Enzymatic assays : Test susceptibility to esterases or cytochrome P450 enzymes using liver microsomes .

- Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies be structured to enhance the pharmacological profile of 4-(3-Ethoxyphenoxy)piperidine derivatives?

- Methodological Answer :

- Functional group modulation : Synthesize analogs with substituents at the ethoxy group (e.g., halogenation) or piperidine nitrogen (e.g., alkylation) .

- In vitro screening : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .

- ADMET profiling : Assess permeability (Caco-2 monolayer), cytotoxicity (MTT assay), and hERG inhibition to prioritize lead compounds .

属性

IUPAC Name |

4-(3-ethoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONQUJOPVXVLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。